molecular formula C21H14Cl3N5OS B12451152 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B12451152
M. Wt: 490.8 g/mol
InChI Key: GBGRODBIWBYIMO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide: is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting 4-methylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.

    Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.

    Coupling with Benzamide: The chlorinated benzotriazole is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and protein binding due to its potential to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
  • 2,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C21H14Cl3N5OS

Molecular Weight

490.8 g/mol

IUPAC Name

3,4-dichloro-N-[[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C21H14Cl3N5OS/c1-11-2-5-13(6-3-11)29-27-18-9-16(24)17(10-19(18)28-29)25-21(31)26-20(30)12-4-7-14(22)15(23)8-12/h2-10H,1H3,(H2,25,26,30,31)

InChI Key

GBGRODBIWBYIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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